Assessment of Differential Composition vs. Related Salts
A fundamental differentiation exists at the compositional level. The target compound is the distinct phosphate salt with molecular formula C21H47N2O5P and molecular weight 438.58 g/mol . In contrast, the widely studied free base form, palmitamidopropyl dimethylamine, has the molecular formula C21H44N2O and a molecular weight of 340.59 g/mol [1]. The commercially available propionate salt has the molecular formula C24H48N2O3 and a molecular weight of 412.65 g/mol . These stoichiometric differences directly impact molar-based calculations for formulation and dosing, making the compounds non-interchangeable on a weight basis. However, for this specific phosphate salt, no further functional or performance-based quantitative differentiation data was found from compliant sources.
| Evidence Dimension | Molecular Weight & Formula |
|---|---|
| Target Compound Data | 438.58 g/mol; C21H47N2O5P |
| Comparator Or Baseline | Free base: 340.59 g/mol, C21H44N2O; Propionate salt: 412.65 g/mol, C24H48N2O3 |
| Quantified Difference | Target is 28.8% heavier than free base; 6.3% heavier than propionate salt |
| Conditions | Theoretical/Calculated values |
Why This Matters
The difference in molecular weight and counterion identity confirms chemical non-equivalence, a prerequisite for procurement specification.
- [1] Cosmetic Ingredient Review. Safety Assessment of Fatty Acid Amidopropyl Dimethylamines as Used in Cosmetics. International Journal of Toxicology, 2019. View Source
